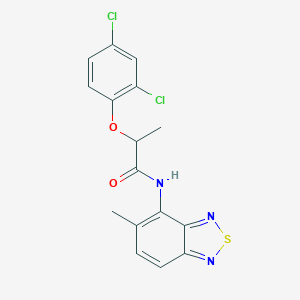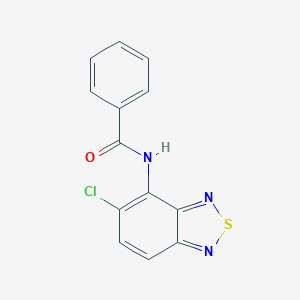![molecular formula C19H17N5OS B237279 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to act as a modulator of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can inhibit the growth of cancer cells in vitro. It has also been shown to modulate the activity of enzymes involved in various metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as an anti-cancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
未来方向
There are several potential future directions for research on 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to further explore its potential as an anti-cancer agent and identify the specific types of cancer it is most effective against. Another direction is to study its potential as a modulator of G protein-coupled receptors and identify the specific receptors it interacts with. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
In conclusion, 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in experiments.
合成方法
The synthesis of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. The starting material is 4-bromo-N-methylbenzamide, which is reacted with 3-methyl-1,2,4-triazole-5-thiol to yield 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. This intermediate is then reacted with 4-bromo-2-methylbenzyl bromide to yield the final product.
科学研究应用
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. In pharmacology, it has been studied for its potential as a modulator of G protein-coupled receptors. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways.
属性
产品名称 |
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
分子式 |
C19H17N5OS |
分子量 |
363.4 g/mol |
IUPAC 名称 |
4-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-3-7-15(8-4-12)17(25)20-11-14-5-9-16(10-6-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25) |
InChI 键 |
ALMINMNMGPTMHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)

![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)